2-(2,5-Dimethylphenylmethoxy)phenol

Prostaglandin synthesis inhibition Anti-inflammatory COX inhibitor

2-(2,5-Dimethylphenylmethoxy)phenol (CAS 77151-90-7, molecular formula C15H16O2, MW 228.29 g/mol) is a substituted 2-(arylmethoxy)phenol compound originally disclosed in US Patent 4,244,956 as part of a series of non-steroidal anti-inflammatory agents that inhibit prostaglandin synthesis and platelet aggregation. The compound features a catechol-derived phenolic core etherified at the ortho position with a 2,5-dimethylbenzyl group, which increases lipophilicity (computed XLogP3 = 3.8) compared to the unsubstituted 2-(phenylmethoxy)phenol parent scaffold.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 77151-90-7
Cat. No. B8446921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylphenylmethoxy)phenol
CAS77151-90-7
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)COC2=CC=CC=C2O
InChIInChI=1S/C15H16O2/c1-11-7-8-12(2)13(9-11)10-17-15-6-4-3-5-14(15)16/h3-9,16H,10H2,1-2H3
InChIKeyZPTXINRRZVZYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethylphenylmethoxy)phenol (CAS 77151-90-7): A Substituted 2-(Arylmethoxy)phenol Prostaglandin Synthesis Inhibitor for Anti-Inflammatory Research


2-(2,5-Dimethylphenylmethoxy)phenol (CAS 77151-90-7, molecular formula C15H16O2, MW 228.29 g/mol) is a substituted 2-(arylmethoxy)phenol compound originally disclosed in US Patent 4,244,956 as part of a series of non-steroidal anti-inflammatory agents that inhibit prostaglandin synthesis and platelet aggregation [1]. The compound features a catechol-derived phenolic core etherified at the ortho position with a 2,5-dimethylbenzyl group, which increases lipophilicity (computed XLogP3 = 3.8) compared to the unsubstituted 2-(phenylmethoxy)phenol parent scaffold [2].

Why 2-(2,5-Dimethylphenylmethoxy)phenol Cannot Be Freely Substituted with Other 2-(Arylmethoxy)phenol Analogs


Within the 2-(arylmethoxy)phenol series disclosed in US Patent 4,244,956, prostaglandin synthetase [I50] values vary meaningfully with aryl substitution: the 3-chlorophenyl analog achieves an [I50] of 3.3 μM, the 2-methylphenyl analog 4.7 μM, and the unsubstituted phenyl analog 5.2 μM [1]. The 2,5-dimethyl substitution pattern introduces two electron-donating methyl groups that alter both electronic character at the ether oxygen and overall molecular lipophilicity (computed XLogP3 of 3.8 for the 2,5-dimethyl analog versus approximately 3.0 for the unsubstituted parent, based on PubChem-computed properties) [2], which can influence membrane partitioning, metabolic stability, and formulation behavior. These quantitative differences mean that procurement for structure-activity relationship (SAR) studies, pharmacological assays, or formulation development must specify the exact substitution pattern to ensure experimental reproducibility and valid SAR interpretation.

Quantitative Evidence Guide for 2-(2,5-Dimethylphenylmethoxy)phenol: Comparator-Based Differentiation for Scientific Selection


Prostaglandin Synthetase Inhibition: Class-Level Potency Extrapolation from 2-(Arylmethoxy)phenol SAR

US Patent 4,244,956 reports quantitative prostaglandin synthetase inhibition data for three 2-(arylmethoxy)phenol analogs in a sheep vesicular gland microsomal preparation assay: 2-(phenylmethoxy)phenol [I50] = 5.2 μM, 2-(2-methylphenylmethoxy)phenol [I50] = 4.7 μM, and 2-(3-chlorophenylmethoxy)phenol [I50] = 3.3 μM [1]. A specific [I50] value for 2-(2,5-dimethylphenylmethoxy)phenol was not reported in this patent. However, the compound is explicitly listed among the preferred embodiments (Example 5) and is encompassed within the generic claim structure where R and R' are methyl radicals and R'' is hydrogen, providing class-level evidence that it functions as a prostaglandin synthetase inhibitor with potency expected in the low micromolar range based on structural analogy to the tested congeners [1].

Prostaglandin synthesis inhibition Anti-inflammatory COX inhibitor

Lipophilicity Differentiation: Computed XLogP3 Comparison of 2-(2,5-Dimethylphenylmethoxy)phenol vs. Unsubstituted Parent

The 2,5-dimethyl substitution substantially increases computed lipophilicity relative to the unsubstituted 2-(phenylmethoxy)phenol scaffold. PubChem-computed XLogP3 for 2-(2,5-dimethylphenylmethoxy)phenol is 3.8 [1], while the unsubstituted 2-(phenylmethoxy)phenol has a computed XLogP3 of approximately 3.0 (based on PubChem data for the parent scaffold) [2]. This increase of approximately 0.8 log units corresponds to roughly a 6.3-fold increase in octanol-water partition coefficient, which predicts enhanced membrane permeability and potentially altered tissue distribution. The compound also satisfies Lipinski Rule of Five criteria: MW 228.29 (< 500 Da), 1 H-bond donor, 2 H-bond acceptors, and XLogP3 < 5 [1].

Lipophilicity Membrane permeability Drug-likeness

Platelet Aggregation Inhibition: Class-Level Evidence Supporting Antithrombotic Research Utility

US Patent 4,244,956 demonstrates that 2-(arylmethoxy)phenols inhibit platelet aggregation, with [I50] of 0.57 μM reported for 2-(phenylmethoxy)phenol in a single-channel Chrono-log Platelet Aggregometer assay using human platelet-rich plasma stimulated with 10 mM arachidonate [1]. While no platelet aggregation data are reported specifically for the 2,5-dimethyl analog, the patent explicitly claims that substituted 2-(arylmethoxy)phenol compounds, including those where R and R' are methyl and R'' is hydrogen (as in the 2,5-dimethylphenyl derivative), are useful for treating thromboembolic disorders via prostaglandin synthesis inhibition [1]. The class-level platelet aggregation [I50] of 0.57 μM for the unsubstituted parent establishes a sub-micromolar potency baseline for in vitro antithrombotic activity in this chemotype.

Platelet aggregation Antithrombotic Arachidonic acid pathway

Synthetic Accessibility and Scalability: Defined Synthesis Protocol from the Original Patent

A detailed, reproducible synthesis protocol for 2-(2,5-dimethylphenylmethoxy)phenol is provided in Example 5 of US Patent 4,244,956: 15.00 g of 2,5-dimethylbenzyl chloride is added to 10.68 g of catechol dissolved in 10 mL absolute ethanol under nitrogen, followed by dropwise addition of 5.44 g KOH in 50 mL ethanol over 30 minutes, then reflux under nitrogen for 2 hours [1]. This protocol yields the mono-etherified product via Williamson ether synthesis. The molar ratio (2,5-dimethylbenzyl chloride:catechol ≈ 1:1) favors mono-alkylation at one catechol hydroxyl, distinguishing it from bis-etherified byproducts that would require excess alkylating agent. This defined protocol with stoichiometric quantities enables reproducible in-house synthesis or quality control during commercial procurement, whereas synthetic details for many other 2-(arylmethoxy)phenol analogs are less explicitly documented.

Chemical synthesis Etherification Scalable synthesis

Recommended Research and Industrial Application Scenarios for 2-(2,5-Dimethylphenylmethoxy)phenol (CAS 77151-90-7)


Structure-Activity Relationship (SAR) Expansion of 2-(Arylmethoxy)phenol Prostaglandin Synthesis Inhibitors

The original patent establishes that methyl substitution improves prostaglandin synthetase inhibition (2-methylphenyl analog [I50] = 4.7 μM vs. unsubstituted parent [I50] = 5.2 μM), and the 3-chloro analog achieves 3.3 μM [1]. 2-(2,5-Dimethylphenylmethoxy)phenol extends this SAR by introducing a second methyl group at the 5-position, testing whether dual electron donation yields additive or synergistic potency enhancement. Its higher computed lipophilicity (XLogP3 = 3.8) also allows investigation of logP-potency relationships within this chemotype [2]. The well-defined synthesis protocol from Example 5 of the patent supports reliable in-house preparation for systematic SAR studies.

Cell-Based Anti-Inflammatory Assay Development with Enhanced Membrane Permeability

With a computed XLogP3 of 3.8—approximately 0.8 units higher than the unsubstituted 2-(phenylmethoxy)phenol—the 2,5-dimethyl analog is predicted to exhibit improved passive membrane permeability [1]. This makes it a strategically selected compound for cell-based COX inhibition assays (e.g., LPS-induced PGE2 production in macrophages, conceptually similar to the sheep vesicular gland microsomal assay used in the patent [2]) where intracellular target access is critical. The compound's compliance with Lipinski Rule of Five criteria further supports its use in cellular pharmacological studies.

Platelet Aggregation Inhibitor Profiling in the Arachidonic Acid Cascade

The parent 2-(phenylmethoxy)phenol exhibits platelet aggregation [I50] of 0.57 μM against arachidonate-induced aggregation in human platelet-rich plasma, approximately 9-fold more potent than its prostaglandin synthetase [I50] of 5.2 μM [1]. The 2,5-dimethyl analog is encompassed within the patent's antithrombotic claims and can be prioritized for head-to-head platelet aggregation profiling to determine whether dual methyl substitution further enhances this sub-micromolar activity. This compound's higher lipophilicity may also be advantageous for topical antithrombotic formulation research.

Non-Steroidal Anti-Inflammatory Topical Formulation Research

US Patent 4,244,956 specifically claims topical pharmaceutical compositions containing 0.001% to 5% by weight of 2-(arylmethoxy)phenol compounds, including 2-(2,5-dimethylphenylmethoxy)phenol, for application to inflamed areas [1]. The 2,5-dimethyl substitution increases lipophilicity (XLogP3 = 3.8 [2]), which is expected to enhance dermal penetration compared to less lipophilic analogs. This compound is therefore a strong candidate for dermatological anti-inflammatory formulation development where skin permeability and local prostaglandin synthesis inhibition are key performance parameters. The defined synthetic protocol supports procurement of material with consistent quality for formulation stability and efficacy testing.

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